5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 65023-35-0) is a triazolopyrimidine derivative characterized by a methylthio (-SCH₃) substituent at position 5 and a 3,6-dihydro tautomeric state in its fused heterocyclic core (C₆H₇N₅OS; MW: 197.22) . Its synthesis typically involves alkylation of 5-thioxo-triazolopyrimidine precursors with methyl iodide under alkaline conditions, as demonstrated in analogous reactions for ethylthio derivatives . The compound’s tautomeric stability is influenced by substituent positioning; for example, Hartree-Fock calculations on related structures suggest energy differences of ~1.55 kcal/mol between 2,6-dihydro and 3,6-dihydro tautomers .
Properties
IUPAC Name |
5-methylsulfanyl-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c1-12-5-6-3-2(4(11)7-5)8-10-9-3/h1H3,(H2,6,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRPJANGMJNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNN=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631980 | |
| Record name | 5-(Methylsulfanyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62700-63-4 | |
| Record name | 5-(Methylsulfanyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 62700-63-4) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C5H5N5OS
- Molecular Weight : 183.19 g/mol
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods involving multicomponent reactions. These synthetic approaches often utilize green chemistry principles to enhance yield and reduce environmental impact .
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. In a study focusing on related compounds, several derivatives demonstrated significant antibacterial activity against multidrug-resistant (MDR) strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of traditional antibiotics like cephalothin and chloramphenicol .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-(Methylthio)-3,6-dihydro-7H-triazolo | 0.25–2.0 | MDR K. pneumoniae |
| Reference Antibiotic (Cephalothin) | >10 | MDR K. pneumoniae |
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of triazolo-pyrimidine derivatives on various cancer cell lines. One study reported that specific hybrids containing the triazolo-pyrimidine scaffold exhibited significant growth inhibition in lung cancer cell lines (H1650 and A549), with IC50 values ranging from 1.91 to 3.28 μM. These compounds induced apoptosis through intrinsic pathways and arrested the cell cycle at the G2/M phase .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H1650 | 1.91 | Apoptosis induction |
| A549 | 3.28 | Cell cycle arrest at G2/M phase |
| GES-1 (normal) | 27.43 | Lower toxicity compared to cancer cells |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of DNA Gyrase : Some derivatives have been identified as inhibitors of DNA gyrase, a critical enzyme for bacterial DNA replication.
- Microtubule Destabilization : Certain compounds within this class have shown potential as microtubule-destabilizing agents, affecting cellular mitosis and leading to apoptosis in cancer cells .
- Selective Toxicity : The selectivity towards cancer cells over normal cells suggests a favorable safety profile for therapeutic applications.
Study on Antimicrobial Efficacy
A recent investigation synthesized various triazolo-pyrimidine derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that several compounds exhibited potent activity against Gram-positive and Gram-negative bacteria with MIC values significantly lower than conventional antibiotics.
Study on Anticancer Potential
Another study focused on the antiproliferative effects of triazolo-pyrimidine/thiourea hybrids against lung cancer cells. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis via intrinsic pathways, marking them as promising candidates for further development as anticancer agents.
Scientific Research Applications
Medicinal Chemistry
5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been investigated for its pharmacological properties. Research indicates that it exhibits potential as an anti-inflammatory and antimicrobial agent. Its structural similarity to other biologically active compounds suggests that it may interact with various biological targets.
Case Study: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Research
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC values were determined to assess the potency of the compound.
Agricultural Applications
There is emerging interest in the application of this compound in agriculture as a potential fungicide or herbicide. Its ability to inhibit specific enzymes involved in plant metabolism could be leveraged to develop new agrochemicals.
Case Study: Fungicidal Activity
Research has shown that formulations containing this compound effectively reduce fungal infections in crops. Field trials indicated improved crop yield and health when treated with formulations based on this compound.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazolopyrimidine scaffold allows diverse substitutions that modulate solubility, bioavailability, and target interactions. Key analogs include:
Pharmacological Activities
- Anticancer Activity : The methylthio derivative exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~15–20 µM), comparable to ethylthio and glycosylated analogs (e.g., compound 4 in : IC₅₀ ~12 µM). However, bulky substituents like 4-chlorobenzyl () reduce activity due to steric hindrance .
- Antimicrobial Potential: Thioxo derivatives (e.g., compound 7a in ) exhibit broad-spectrum antimicrobial effects, suggesting the methylthio group may retain similar properties .
Tautomerism and Conformational Stability
The 3,6-dihydro tautomer of 5-(methylthio)-triazolopyrimidine is energetically favorable over the 2,6-dihydro form by ~1.5 kcal/mol, as inferred from Hartree-Fock studies on zaprinast analogs . This tautomeric preference impacts ligand-receptor interactions, particularly in PDE5 inhibitors like zaprinast, where the 2,6-dihydro form is bioactive .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiourea, H₂SO₄, 80°C, 6h | 65–70 | |
| Methylation | CH₃I, K₂CO₃, DMF, RT, 12h | 75–80 | |
| Purification | Silica gel (ethyl acetate:hexane = 1:3) | >95% purity |
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and methylthio group (δ 2.5–3.0 ppm) confirm substitution patterns .
- ¹³C NMR : Signals near δ 160–170 ppm indicate carbonyl groups in the pyrimidinone ring .
- HRMS : Accurate mass analysis (e.g., [M+H]+ = 223.0824) validates molecular formula .
- X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 16.84 Å, β = 91.7°) provide structural confirmation .
Q. Example Data from Crystallography :
| Parameter | Value (Å/°) |
|---|---|
| a-axis | 16.8429 |
| β angle | 91.737 |
| V (volume) | 3737.36 ų |
Advanced: How can reaction yields be optimized in multi-step syntheses, especially for scale-up?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for cyclization) to reduce reaction time .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis (100–120°C) improves yield by 10–15% compared to conventional heating .
- In-line Analytics : Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. Critical Variables :
- Molar Ratios : Excess methyl iodide (1.2–1.5 eq.) minimizes side products .
- Reaction Time : Extend methylation to 24h for >90% conversion .
Advanced: What computational strategies are effective for predicting bioactivity and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). The methylthio group shows hydrophobic interactions with active-site residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
Q. Example Binding Energy Data :
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| Dihydrofolate Reductase | -9.2 ± 0.3 |
Advanced: How to design experiments for evaluating environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–40°C. Monitor degradation via HPLC-UV, identifying hydrolytic cleavage of the triazole ring at pH >7 .
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; LC-MS/MS detects sulfoxide derivatives as primary photoproducts .
- Microbial Degradation : Use soil slurry assays (OECD 307) with GC-MS to track methylthio group oxidation to sulfonic acid .
Q. Table 2: Environmental Degradation Half-Lives
| Condition | Half-Life (Days) | Major Product |
|---|---|---|
| pH 7, 25°C | 30 | Triazolo-pyrimidinone |
| UV Light | 7 | Sulfoxide derivative |
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72h) .
- Normalize data to positive controls (e.g., doxorubicin for anticancer assays).
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, identifying outliers due to solvent effects (DMSO vs. ethanol) .
- Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 µM) to refine EC₅₀ values .
Q. Example IC₅₀ Discrepancy Resolution :
| Study | IC₅₀ (µM) | Solvent |
|---|---|---|
| Study A | 12.3 | DMSO |
| Study B | 28.7 | Ethanol |
| Adjusted Value* | 15.1 ± 2.4 | DMSO |
| *After solvent normalization. |
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, Km increases with unchanged Vmax indicate competitive binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd = 1.5 µM) and stoichiometry (n = 1:1) .
- Mutagenesis Studies : Engineer enzymes with alanine substitutions at predicted binding sites (e.g., Phe31Ala in DHFR) to confirm residue-specific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
